molecular formula C23H24P+ B12665961 Benzyl(2-butenyl)diphenylphosphorane CAS No. 748074-41-1

Benzyl(2-butenyl)diphenylphosphorane

Cat. No.: B12665961
CAS No.: 748074-41-1
M. Wt: 331.4 g/mol
InChI Key: BHTORTGZPSXZFT-NSCUHMNNSA-N
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Description

Benzyl(2-butenyl)diphenylphosphorane is an organophosphorus compound characterized by the presence of a phosphorane group bonded to a benzyl and a 2-butenyl group, along with two phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl(2-butenyl)diphenylphosphorane typically involves the reaction of benzyl chloride with diphenylphosphine followed by the addition of 2-butenyl bromide. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the phosphorane compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: Benzyl(2-butenyl)diphenylphosphorane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzyl(2-butenyl)diphenylphosphorane has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl(2-butenyl)diphenylphosphorane involves its ability to form stable carbon-phosphorus bonds. This is facilitated by the nucleophilic nature of the phosphorane group, which can readily react with electrophiles. The molecular targets and pathways involved depend on the specific application and the nature of the electrophiles it interacts with .

Comparison with Similar Compounds

    Triphenylphosphine: Similar in structure but lacks the benzyl and 2-butenyl groups.

    Benzyltriphenylphosphonium chloride: Contains a benzyl group but differs in its overall structure and reactivity.

    Diphenyl(2-butenyl)phosphine: Similar but lacks the benzyl group

Uniqueness: This combination of groups allows for versatile chemical transformations and applications in various fields .

Properties

CAS No.

748074-41-1

Molecular Formula

C23H24P+

Molecular Weight

331.4 g/mol

IUPAC Name

benzyl-[(E)-but-2-enyl]-diphenylphosphanium

InChI

InChI=1S/C23H24P/c1-2-3-19-24(22-15-9-5-10-16-22,23-17-11-6-12-18-23)20-21-13-7-4-8-14-21/h2-18H,19-20H2,1H3/q+1/b3-2+

InChI Key

BHTORTGZPSXZFT-NSCUHMNNSA-N

Isomeric SMILES

C/C=C/C[P+](CC1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC=CC[P+](CC1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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